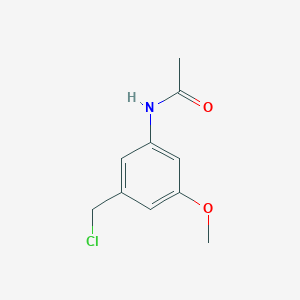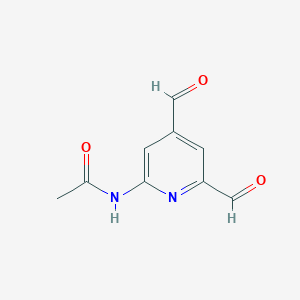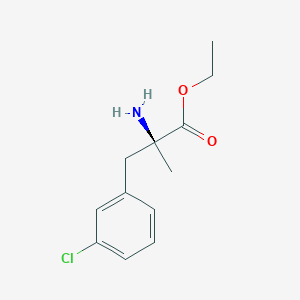
(1S,3S)-3-Amino-1-(4-methylphenyl)-1,4-butanediol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3S)-3-amino-1-(4-methylphenyl)butane-1,4-diol is a chiral organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features an amino group, a hydroxyl group, and a methyl-substituted phenyl group, making it a versatile molecule for chemical synthesis and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-amino-1-(4-methylphenyl)butane-1,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylbenzaldehyde and amino alcohols.
Key Reactions: The key reactions include reductive amination, where the aldehyde group of 4-methylbenzaldehyde reacts with an amino alcohol under reducing conditions to form the desired product.
Reaction Conditions: Common reagents used in this synthesis include reducing agents like sodium borohydride or lithium aluminum hydride, and solvents such as ethanol or tetrahydrofuran. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of (1S,3S)-3-amino-1-(4-methylphenyl)butane-1,4-diol may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Optimizing reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as crystallization, distillation, or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
(1S,3S)-3-amino-1-(4-methylphenyl)butane-1,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to form secondary or tertiary amines using reducing agents such as sodium cyanoborohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium cyanoborohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkylated or acylated derivatives.
科学的研究の応用
(1S,3S)-3-amino-1-(4-methylphenyl)butane-1,4-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials, including polymers and coatings.
作用機序
The mechanism of action of (1S,3S)-3-amino-1-(4-methylphenyl)butane-1,4-diol involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, pain, or cellular metabolism.
Effects: The compound’s effects are mediated through its binding to molecular targets, leading to changes in cellular function and physiological responses.
類似化合物との比較
Similar Compounds
(1R,3R)-3-amino-1-(4-methylphenyl)butane-1,4-diol: A stereoisomer with similar chemical properties but different biological activity.
(1S,3S)-3-amino-1-(4-chlorophenyl)butane-1,4-diol:
(1S,3S)-3-amino-1-(4-methoxyphenyl)butane-1,4-diol: A derivative with a methoxy group, providing different chemical and biological properties.
Uniqueness
(1S,3S)-3-amino-1-(4-methylphenyl)butane-1,4-diol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications compared to its analogs. Its combination of an amino group, hydroxyl groups, and a methyl-substituted phenyl group makes it a valuable compound for various scientific and industrial purposes.
特性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
(1S,3S)-3-amino-1-(4-methylphenyl)butane-1,4-diol |
InChI |
InChI=1S/C11H17NO2/c1-8-2-4-9(5-3-8)11(14)6-10(12)7-13/h2-5,10-11,13-14H,6-7,12H2,1H3/t10-,11-/m0/s1 |
InChIキー |
JNJRQIXZOQMYJB-QWRGUYRKSA-N |
異性体SMILES |
CC1=CC=C(C=C1)[C@H](C[C@@H](CO)N)O |
正規SMILES |
CC1=CC=C(C=C1)C(CC(CO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14852622.png)

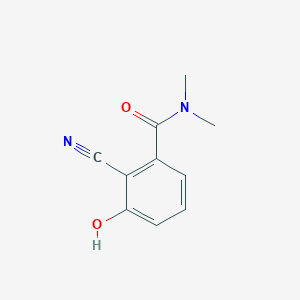
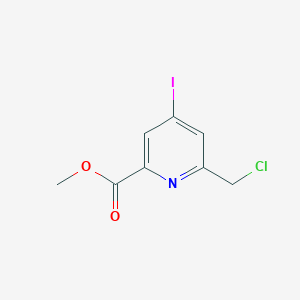
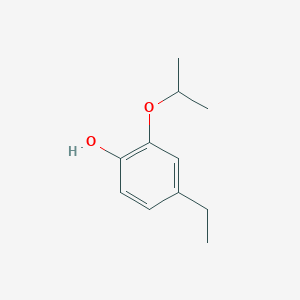

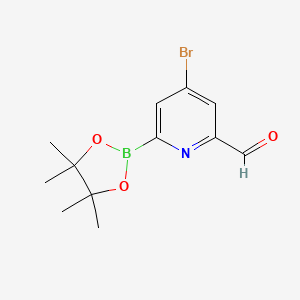
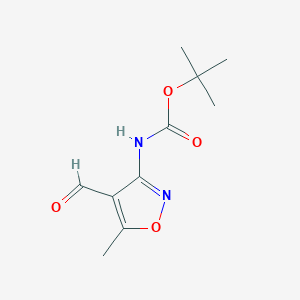
![1H-Pyrazolo[4,3-C]pyridine, 5-oxide](/img/structure/B14852667.png)
